1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a heterocyclic compound with a phthalazine core structure. Phthalazine derivatives are important pharmacophores with diverse biological activities, including potential applications in medicinal chemistry. While this specific compound's biological activity isn't extensively discussed in the provided literature, its derivatives are explored for their pharmaceutical potential, particularly as aldose reductase inhibitors for treating diabetic complications [].
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by its unique dioxo and tetrahydrophthalazine structure. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid belongs to the class of phthalazine derivatives. It is classified as a dicarbonyl compound due to the presence of two carbonyl groups (C=O) in its structure.
The synthesis of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes include:
The specific conditions for these reactions, such as temperature, solvent choice, and catalysts used (e.g., acids or bases), significantly affect yield and purity. Techniques like chromatography are often employed for purification .
The molecular formula of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is C9H6N2O4. Its structure features:
The compound exhibits specific structural characteristics that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its three-dimensional arrangement .
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid can participate in various chemical reactions:
These reactions often require careful control of reaction conditions to avoid side reactions and ensure high yields of the desired products.
The mechanism of action for 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid in biological systems is not fully elucidated but may involve:
Studies have indicated that derivatives of this compound exhibit biological activities such as antiproliferative effects on cancer cell lines . Further research is required to clarify the exact mechanisms involved.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid has potential applications in:
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has revolutionized biomolecular analysis through its soft ionization capabilities, high throughput, minimal sample requirements, and tolerance to complex mixtures. However, a fundamental limitation persists in small-molecule analysis (<500 Da) due to interference from conventional organic matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). These matrices generate persistent background signals in the low mass region that obscure analyte detection, severely restricting metabolomics applications where small molecules serve as critical biomarkers [1].
The evolution of MALDI matrices has followed two primary trajectories: nanomaterial-based and novel organic compounds. Nanomaterials (e.g., graphene, metal-organic frameworks) offer reduced background interference but introduce practical limitations. Their high electrical conductivity risks instrument damage, and batch-to-batch variability compromises reproducibility. Furthermore, their chemical stability impedes complete sample ablation, leading to signal drift during extended analyses [1]. In contrast, rationally designed organic matrices—exemplified by hydralazine (HZN), 3-aminophthalhydrazide (3-APH), and N-phenyl-2-naphthylamine (PNA)—provide tunable proton transfer efficiency without nanomaterial drawbacks. Yet many still exhibit residual matrix-related ions that interfere with key metabolic signatures [1].
Novel matrices must satisfy stringent performance criteria:
Table 1: Performance Comparison of MALDI Matrices for Small-Molecule Analysis
Matrix | Background Interference | Ionization Efficiency | Sensitivity (LOD) | Reproducibility (RSD%) |
---|---|---|---|---|
DHB (Conventional) | High in <500 Da region | Moderate | ~100 ng/mL | 15-20% |
CHCA (Conventional) | Severe in <500 Da region | High for peptides | ~50 ng/mL | 10-15% |
PNA (Recent) | Moderate below m/z 300 | High | ~5 ng/mL | <10% |
DTCA (Novel) | Negligible below m/z 400 | Exceptional | 1 ng/mL | <11% |
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA, C₉H₆N₂O₄; MW 206.16 g/mol; CAS 42972-13-4) emerged from systematic efforts to address limitations of predecessor matrices. Its molecular design integrates three critical features:
The compound was first repurposed as a MALDI matrix in 2025 when Yan et al. screened structural analogs—including 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (OTCA), phthalhydrazide (PH), and 7-isoquinolinecarboxylic acid (IATO)—for matrix potential. DTCA outperformed all candidates in initial assessments of background suppression, signal intensity, and spot-to-spot reproducibility (RSD <11% for standard metabolites) [1] [2].
Table 2: Key Molecular Properties of DTCA
Property | Value/Description |
---|---|
Systematic Name | 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid |
Molecular Formula | C₉H₆N₂O₄ |
Monoisotopic Mass | 206.0328 Da |
CAS Registry Number | 42972-13-4 |
Predicted LogP | -0.085 (Hydrophilic character) |
Ionization Adducts | [M+H]⁺ (m/z 207.04), [M+Na]⁺ (m/z 229.02), [M-H]⁻ (m/z 205.03) |
Major Suppliers | TRC, Matrix Scientific, Crysdot, Chemenu |
DTCA’s validation leveraged imidacloprid (neonicotinoid insecticide) toxicology studies—a context demanding precise metabolite detection. When applied to serum from imidacloprid-exposed mice, DTCA facilitated detection of 39 dysregulated metabolites, including histidine derivatives, polyamines, and nucleotide catabolites. Machine learning models achieved near-perfect classification (AUC >0.98) between exposed and control groups using DTCA-derived spectral data, underscoring analytical robustness [1] [2]. This established DTCA as the first phthalazine-derived matrix enabling high-fidelity small-molecule profiling in complex biofluids, creating new avenues for exposome research and precision toxicology.
Table 3: Chronological Development of DTCA as MALDI Matrix
Timeline | Development Milestone |
---|---|
Pre-2025 | Known as synthetic intermediate (CAS registered 1978) |
January 2025 | First report as MALDI matrix in Talanta (Yan et al.) |
May 2025 | Independent validation in metabolomics study (PubMed) |
Current Status | Commercial availability from chemical suppliers (≥95% purity) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: